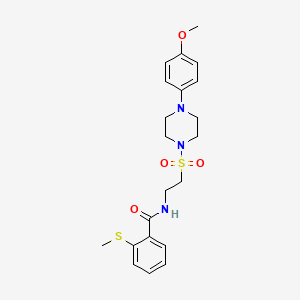

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide

Description

This compound belongs to a class of sulfonamide-linked piperazine derivatives with a benzamide core. Its structure features a 4-methoxyphenyl-substituted piperazine ring connected via a sulfonyl-ethyl linker to a 2-(methylthio)benzamide group. The 4-methoxyphenyl group on the piperazine ring may enhance receptor binding affinity through hydrophobic interactions, while the methylthio substituent on the benzamide moiety could influence electronic properties and metabolic stability .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-28-18-9-7-17(8-10-18)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKCLCYBUAOZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, a sulfonyl group, and a methylthio-benzamide moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in neurology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N4O4S2, with a molecular weight of approximately 477.6 g/mol. The compound's structure can be visualized as follows:

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms |

| Sulfonyl Group | Enhances binding affinity to biological targets |

| Methylthio Group | May influence solubility and pharmacokinetics |

| Benzamide Moiety | Contributes to interaction with neurotransmitter receptors |

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds containing piperazine structures often exhibit modulating effects on these receptors, which are crucial in various neurological disorders. The sulfonyl and acetamide groups enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes .

Interaction with Acetylcholinesterase

In addition to its effects on neurotransmitter receptors, N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide has been identified as an acetylcholinesterase inhibitor. This mechanism involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing cholinergic neurotransmission .

Biological Activity Studies

Numerous studies have evaluated the biological activity of compounds related to this compound. Below is a summary of key findings:

Anticancer Activity

Research indicates that certain derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines, including HeLa cells. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation and promoting cancer cell death through both extrinsic and intrinsic signaling pathways .

Neuroprotective Effects

The modulation of neurotransmitter systems by this compound suggests potential neuroprotective effects. Studies have demonstrated that compounds with similar structures can enhance cognitive function and provide protective benefits against neurodegenerative diseases by improving synaptic transmission .

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

-

Case Study 1: Neuroprotection in Alzheimer's Disease Models

- Objective: To evaluate the protective effects against neurodegeneration.

- Findings: Compounds similar to this compound improved memory retention and reduced amyloid plaque formation in transgenic mice models.

- Case Study 2: Antitumor Efficacy in Breast Cancer

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Features of Selected Analogs

Key Observations:

- Piperazine Substitution : The target compound’s 4-methoxyphenyl group contrasts with analogs featuring fluorophenyl (e.g., CAS 877632-03-6) or 2-methoxyphenyl (e.g., ) substituents. Fluorine substitution may enhance metabolic stability, while methoxy groups improve lipophilicity .

- Benzamide Modifications: The 2-(methylthio) group distinguishes the target from analogs with nitro (electron-withdrawing, ), phenylpropanamide (bulkier side chain, ), or isoindoline-dione (rigid planar structure, ) substituents.

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Structural Features)

Notes:

- The methylthio group in the target compound may confer moderate metabolic stability compared to hydrolytically labile amides (e.g., ) but less than fused-ring systems (e.g., ).

- Piperazine sulfonyl linkers, as seen in the target and CAS 1189998-14-8, enhance water solubility compared to non-sulfonylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.